molecular formula C28H22 B8771558 9,10-Bis[3-methylphenyl]anthracene CAS No. 43217-32-9

9,10-Bis[3-methylphenyl]anthracene

Cat. No.: B8771558
CAS No.: 43217-32-9
M. Wt: 358.5 g/mol
InChI Key: XYYLXQKNBIYFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Bis[3-methylphenyl]anthracene is an organic compound belonging to the anthracene family. It is characterized by the presence of two 3-methylphenyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis[3-methylphenyl]anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes 9,10-dibromoanthracene and 3-methylphenylboronic acid as starting materials. The reaction is catalyzed by a palladium complex, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent, such as toluene, under reflux conditions .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis[3-methylphenyl]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9,10-Bis[3-methylphenyl]anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Bis[3-methylphenyl]anthracene primarily involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, including OLEDs and bioimaging. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its aromatic structure .

Comparison with Similar Compounds

  • 9,10-Bis(4-methylphenyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene
  • 9,10-Diphenylanthracene

Comparison:

Properties

CAS No.

43217-32-9

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

9,10-bis(3-methylphenyl)anthracene

InChI

InChI=1S/C28H22/c1-19-9-7-11-21(17-19)27-23-13-3-5-15-25(23)28(22-12-8-10-20(2)18-22)26-16-6-4-14-24(26)27/h3-18H,1-2H3

InChI Key

XYYLXQKNBIYFCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC(=C5)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5 grams of 9,10-dibromo anthracene and 0.13 gram of NiCl2(dppp) were mixed with 50 ml tetraphdrofurane in a 250 ml reaction bottle, heated for reaction under 60° C. for 1 hour. Then added slowly with solution of a), stirred for reaction for 8 hours. The solvents were removed via a rotary evaporator. The residue was washed with 100 ml methanol three times and filtered. After recrytallization from toluene and methanol, 3.8 gram light yellow colored 9,10-di-(3-methylphenyl)anthracene was collected. Yield 71%. The structural formula is as follows.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.